4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
Description
4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-fluorophenoxymethyl group at position 3 and a 2-methoxyphenol moiety at position 2. The triazole ring is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .
Properties
Molecular Formula |
C16H14FN3O3 |
|---|---|
Molecular Weight |
315.30 g/mol |
IUPAC Name |
4-[5-[(3-fluorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C16H14FN3O3/c1-22-14-7-10(5-6-13(14)21)16-18-15(19-20-16)9-23-12-4-2-3-11(17)8-12/h2-8,21H,9H2,1H3,(H,18,19,20) |
InChI Key |
NYHSBCMSFCSODV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=N2)COC3=CC(=CC=C3)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves multiple steps. One common approach starts with the preparation of 3-fluorophenol, which is then reacted with formaldehyde and a triazole derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts such as potassium tert-butoxide and solvents like N,N-dimethylacetamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenolic group yields quinones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The methoxyphenol moiety can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key Observations :
- The target compound exhibits higher lipophilicity (LogP ≈ 2.8) compared to hydroxyl-substituted analogs (LogP ≈ 1.9–2.1) due to the fluorine atom and phenoxy group .
- Substitution of the triazole’s position 3 with a thione group (as in ) increases molecular weight but reduces solubility, highlighting the impact of sulfur vs. oxygen in the substituent.
Key Observations :
- Fluorine substitution in the phenoxy group may enhance blood-brain barrier penetration compared to non-fluorinated analogs, a hypothesis supported by studies on fluorinated drugs .
Biological Activity
The compound 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a novel triazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxy and fluorophenoxy groups enhances its lipophilicity and bioavailability.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate receptor functions. The triazole moiety can form hydrogen bonds with active sites on enzymes, leading to inhibition of their activity. Additionally, the phenolic structure may contribute to antioxidant properties, further enhancing its therapeutic potential.
Biological Activity Overview
Research indicates that 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.
- Antioxidant Properties : The phenolic component may contribute to its ability to scavenge free radicals.
Table 1: Summary of Biological Activities
Case Studies
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity, 4-(3-((3-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that demonstrated effectiveness comparable to standard antibiotics.
Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that treatment with this compound significantly decreased the levels of TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS). These findings suggest a mechanism involving the suppression of pro-inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
